molecular formula C25H50O8S B135573 S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate CAS No. 130727-53-6

S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate

Cat. No.: B135573
CAS No.: 130727-53-6
M. Wt: 510.7 g/mol
InChI Key: YQZGQQAPWBBCSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate typically involves the reaction of 11-bromo-1-undecanol with hexa(ethylene glycol) under basic conditions to form the corresponding ether. This intermediate is then treated with thioacetic acid to introduce the acetylthio group . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The compound is typically purified through techniques such as column chromatography or recrystallization .

Biological Activity

S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate is a complex chemical compound with the molecular formula C25H50O8SC_{25}H_{50}O_8S and a molecular weight of 510.72 g/mol. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, particularly in the synthesis of self-assembled monolayers (SAMs), modification of biomolecules, and drug delivery systems.

The biological activity of S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate is primarily linked to its role in forming self-assembled monolayers. These SAMs are crucial for studying surface chemistry and catalysis, as they provide a platform for the attachment of various biomolecules, facilitating protein-ligand interactions and enhancing cell adhesion.

Key Mechanisms:

  • Deprotection of Thiols: The compound can undergo deprotection via hydrolyzing agents, releasing free thiols that can then participate in further chemical reactions or interactions with biological systems.
  • Formation of SAMs: The compound aids in creating stable SAMs on surfaces like gold, which are essential for biosensor applications and other biotechnological innovations.

Chemistry

  • Self-Assembled Monolayers (SAMs): Used extensively to study surface interactions and catalysis.
  • Chemical Reactions: The compound can undergo oxidation and reduction reactions, expanding its utility in synthetic organic chemistry.

Biology

  • Biomolecule Modification: It is utilized for modifying surfaces to study cell adhesion and protein interactions, which are critical in understanding cellular processes and drug interactions .
  • Drug Delivery Systems: Enhances solubility and stability of therapeutic agents, making it valuable in pharmaceutical applications.

Medicine

  • Therapeutic Applications: Its properties allow for the development of drug delivery systems that improve the efficacy of treatments by enhancing the pharmacokinetics of drugs.

Toxicity and Safety Considerations

While S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate has promising applications, safety data indicate potential hazards:

  • Toxicity: The compound may be toxic if ingested and can cause burns upon contact with skin or eyes. Proper handling procedures should be followed to mitigate risks associated with exposure .

Case Studies

  • Study on SAM Formation:
    • Researchers demonstrated that S-[11-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]undecyl] ethanethioate could form stable SAMs on gold surfaces. The study highlighted its effectiveness in enhancing the binding affinity of biomolecules to surfaces, which is crucial for biosensor development.
  • Drug Delivery Systems:
    • A study evaluated the use of this compound in formulating nanoparticles for targeted drug delivery. Results indicated improved solubility and bioavailability of encapsulated drugs compared to conventional delivery methods.

Data Table: Properties and Applications

Property/FeatureDetails
Molecular FormulaC25H50O8SC_{25}H_{50}O_8S
Molecular Weight510.72 g/mol
Biological ActivitySelf-assembled monolayers, biomolecule modification
ApplicationsDrug delivery systems, biosensors
ToxicityToxic if swallowed; causes burns

Properties

IUPAC Name

S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O8S/c1-25(27)34-24-10-8-6-4-2-3-5-7-9-12-28-14-16-30-18-20-32-22-23-33-21-19-31-17-15-29-13-11-26/h26H,2-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZGQQAPWBBCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584864
Record name S-(29-Hydroxy-12,15,18,21,24,27-hexaoxanonacosan-1-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130727-53-6
Record name S-(29-Hydroxy-12,15,18,21,24,27-hexaoxanonacosan-1-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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